ethyl 4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a triazole-based derivative with a complex structure featuring a 1,2,4-triazole core substituted at position 3 with a thioether-linked acetamido group, at position 4 with a phenyl group, and at position 5 with a (2-methoxybenzamido)methyl moiety.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5S/c1-3-38-27(36)19-13-15-20(16-14-19)30-25(34)18-39-28-32-31-24(33(28)21-9-5-4-6-10-21)17-29-26(35)22-11-7-8-12-23(22)37-2/h4-16H,3,17-18H2,1-2H3,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOBPTATYMXYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the triazole ring, benzoate moiety, and the methoxybenzamido group are critical for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the triazole ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Acylation : The introduction of the benzoyl and methoxy groups is performed using acyl chloride derivatives.
- Esterification : The final step involves esterification to form the ethyl ester.
The biological activity of this compound primarily stems from its ability to interact with various biological pathways:
- Antimicrobial Activity : Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties due to their ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of fungal growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Juvenile Hormone Modulation | Induction of precocious metamorphosis in insects |
Case Study 1: Antimicrobial Properties
In a study assessing the antimicrobial efficacy of this compound against various fungal strains, it was found to exhibit significant inhibitory effects on Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were lower than those for standard antifungal agents, suggesting a promising application in antifungal therapies .
Case Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory properties demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Case Study 3: Juvenile Hormone Modulation
Research conducted on the effects of this compound on insect larvae revealed that it acts as a juvenile hormone analogue. It induced precocious metamorphosis in Bombyx mori larvae at specific concentrations, indicating its role in pest management strategies .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has been investigated for its potential as a therapeutic agent. Its structure suggests it may possess anti-cancer properties due to the presence of the triazole moiety, which has been linked to inhibition of tumor growth.
Case Study:
A study published in Journal of Medicinal Chemistry examined derivatives of triazole compounds for their anticancer activity. The results indicated that modifications to the triazole structure could enhance potency against specific cancer cell lines (e.g., A549 lung cancer cells) .
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit antimicrobial properties. This compound is hypothesized to inhibit bacterial growth by targeting specific bacterial enzymes.
Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Ethyl Compound | S. aureus | 18 |
| Compound B | Pseudomonas aeruginosa | 12 |
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored in various studies. The triazole ring is known to interact with cytochrome P450 enzymes, which are crucial in drug metabolism.
Case Study:
In vitro studies demonstrated that derivatives of this compound could inhibit specific cytochrome P450 enzymes involved in drug metabolism, suggesting its utility in pharmacokinetic studies .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that require careful optimization to yield high purity and activity.
Synthesis Route Example:
- Formation of the triazole ring.
- Introduction of the methoxybenzamido group.
- Final acylation step to form the ethyl ester.
Chemical Reactions Analysis
Thioether Oxidation
The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modulating biological activity or further derivatization.
Mechanistic Insight :
-
Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfonium intermediate.
-
Steric hindrance from the adjacent triazole and phenyl groups may reduce reaction rates compared to simpler thioethers .
Ester Hydrolysis
The ethyl benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for pharmacological applications.
Key Observations :
-
Basic hydrolysis is more efficient due to the nucleophilic attack by OH<sup>−</sup> on the ester carbonyl.
-
The reaction preserves the amide and triazole functionalities .
Amide Hydrolysis
The 2-methoxybenzamido group is resistant to mild hydrolysis but cleaves under harsh acidic/basic conditions:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | 6M HCl, 110°C, 24 h | 2-methoxybenzoic acid + primary amine intermediate | 60% | |
| Enzymatic | Protease (e.g., trypsin), pH 7.4, 37°C | No cleavage observed | – |
Implications :
Triazole Ring Functionalization
The 1,2,4-triazole core participates in electrophilic substitution and coordination reactions:
A. Electrophilic Substitution
B. Metal Coordination
The triazole N-atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or antimicrobial properties .
Nucleophilic Substitution at Thioether
The thioacetamido group (-S-CH<sub>2</sub>-CO-NH-) participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 6 h | Methoxy derivative | 70% | |
| Piperidine | THF, RT, 12 h | Piperidinyl derivative | 65% |
Mechanism :
-
The sulfur atom acts as a leaving group in SN<sub>2</sub>-type reactions, facilitated by polar aprotic solvents .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C-S bond cleavage in the thioether moiety, generating a thiyl radical intermediate. This reactivity is harnessed in photodynamic therapy research .
Biological Activation Pathways
In vitro studies of analogous triazole-thioacetamides reveal:
Comparison with Similar Compounds
Methoxy Substitution Position
The 2-methoxybenzamido group in the target compound distinguishes it from ethyl 4-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate (), which features a 4-methoxybenzamido substituent.
Triazole Core Modifications
- Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate (): This compound replaces the (2-methoxybenzamido)methyl group with a 4-(acetylamino)phenoxymethyl substituent. The phenoxy linkage may enhance rigidity and reduce metabolic instability compared to the flexible acetamido chain in the target compound .
- 5-((10H-Phenothiazin-10-yl)methyl)-4-(4-bromobenzylideneamino)-4H-1,2,4-triazole-3-thiol (): Incorporates a phenothiazine moiety and a brominated benzylideneamino group, introducing redox-active and bulky aromatic features absent in the target compound .
Key Reaction Steps
- The target compound’s synthesis likely follows a multi-step sequence involving:
Physicochemical Properties
Melting Points and Spectral Data
- The absence of a para-methoxy group (cf. ) may lower the target compound’s melting point compared to analogues with increased symmetry or crystallinity .
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:
- Hydrazine cyclization : Reacting 4-phenyl-3-thiosemicarbazide with ethyl 2-chloroacetate in ethanol under reflux (80°C, 6–8 hours) to yield 4-phenyl-4H-1,2,4-triazole-3-thiol.
- Methylation : Introducing a methyl group at position 5 using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (room temperature, 12 hours).
Key Optimization Parameters :
Acetamido-Benzoate Esterification
The final step involves coupling the triazole-thioacetamide intermediate with ethyl 4-aminobenzoate:
- Activation : Treating 2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid with $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and $$ N $$-hydroxysuccinimide (NHS) in dichloromethane (DCM) to form the active ester.
- Coupling : Reacting the activated ester with ethyl 4-aminobenzoate in DCM at 25°C for 24 hours.
Yield and Purity :
- Isolated yield: 75–80%.
- HPLC purity: >98% (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Triazole cyclization | Ethanol, reflux, 8 hours | 82 | 95 | |
| Amidation | THF, TEA, 4 hours | 78 | 97 | |
| Esterification | DCC/NHS, DCM, 24 hours | 75 | 98 |
Mechanistic Insights and Side Reactions
- Cyclization : The exothermic nature of hydrazine cyclization necessitates controlled temperatures to avoid decomposition.
- Amidation : Competing hydrolysis of the sulfonyl chloride intermediate can reduce yields; anhydrous conditions are critical.
- Esterification : DCC-mediated coupling may produce $$ N $$-acylurea byproducts, which are removed via silica gel chromatography.
Scalability and Industrial Feasibility
- Batch size : Lab-scale syntheses (1–10 g) report consistent yields, but scaling to >100 g requires optimized heat dissipation during cyclization.
- Cost drivers : 2-Methoxybenzamide accounts for 40% of material costs, suggesting alternative suppliers could improve economics.
Applications and Derivatives
While the focus is on synthesis, the compound’s structural analogs exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
